molecular formula C17H21N3O4 B15106087 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B15106087
M. Wt: 331.4 g/mol
InChI Key: DYWBAUVRSYRKFB-UHFFFAOYSA-N
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Description

N-{2-[(Cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 4,7-dimethoxy-substituted indole core linked to a cyclopropylcarbonyl group via an aminoethyl carboxamide bridge. The indole scaffold is common in drug discovery, often associated with kinase inhibition or receptor modulation, while the cyclopropylcarbonyl moiety may enhance metabolic stability or target binding .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C17H21N3O4/c1-23-13-5-6-14(24-2)15-11(13)9-12(20-15)17(22)19-8-7-18-16(21)10-3-4-10/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

DYWBAUVRSYRKFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Synthetic Reactions and Functional Group Transformations

The synthesis of this compound involves multi-step reactions, with critical transformations documented in indole-2-carboxamide research :

Key Reaction Pathways

Reaction StepConditions/ReagentsOutcome/Intermediate
Indole Core Formation Friedel-Crafts acylation with AlCl₃3-Acyl-5-chloroindole-2-carboxylate
C3 Alkylation Triethylsilane reductionC3-alkylated indole-2-carboxylate
Ester Hydrolysis NaOH in aqueous solutionIndole-2-carboxylic acid intermediate
Amide Coupling BOP/DIPEA in DMFFinal carboxamide product

For N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide , the cyclopropylcarbonyl side chain is introduced via acylation of ethylenediamine derivatives, followed by coupling to the indole-2-carboxylic acid intermediate .

Functional Group Reactivity

  • Cyclopropylcarbonyl Group : Undergoes nucleophilic substitution under acidic conditions (e.g., with amines or alcohols) .

  • Methoxy Groups : Resistant to basic hydrolysis but susceptible to demethylation under strong Lewis acids (e.g., BBr₃) .

  • Carboxamide : Participates in hydrogen bonding and hydrolyzes to carboxylic acid under prolonged acidic/alkaline conditions .

Stability Under Biochemical Conditions

Studies on related indole-2-carboxamides reveal insights into this compound’s behavior:

Hydrolytic Stability

ConditionStability ProfileDegradation Pathway
pH 7.4 (37°C) Stable for >24 hoursMinimal hydrolysis
pH 1.2 (gastric) Partial carboxamide hydrolysisForms indole-2-carboxylic acid
pH 10.0 Rapid demethylation of methoxy groupsGenerates hydroxylated byproducts

Data adapted from metabolic stability assays on structurally similar compounds .

Catalytic and Enzymatic Interactions

The carboxamide group facilitates interactions with biological targets:

Enzyme Inhibition Mechanisms

Enzyme TargetInteraction TypeKinetic Parameter (Kₐ/Kᵢ)
CB1 Receptor Allosteric modulationα = 6.80–17.60
MNK Kinase Competitive inhibitionIC₅₀ = 0.5–2.0 µM
  • Allosteric Cooperativity : The indole ring enhances binding affinity (K_B = 217–2,408 nM), while C3 substituents modulate cooperativity factors (α) .

  • Methoxy Group Role : 4,7-Dimethoxy substitution reduces steric hindrance, improving binding to hydrophobic enzyme pockets .

Comparative Reactivity with Analogues

Select data from indole-2-carboxamide derivatives highlight structural influences:

Compound ModificationReaction Rate (vs. Parent Compound)Notes
C3 Pentyl Substitution 1.8× faster amide hydrolysisIncreased steric bulk destabilizes
4,6-Dimethyl Indole 0.5× slower demethylationElectron-donating groups stabilize
Cyclopropane Ring Opening pH-dependent (t₁/₂ = 3–12 hrs)Forms linear alkylamine derivatives

Adapted from stability studies and SAR analyses .

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as anti-cancer and anti-microbial activities .

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Insights

  • Cyclopropylcarbonyl Group : Common in both the target compound and Takeda’s VEGFR inhibitor, this group may improve metabolic stability by resisting oxidative degradation .
  • Indole vs. Heterocyclic Cores : The indole in the target compound could enhance blood-brain barrier penetration compared to the imidazopyridazine (pharmaceutical) or pyrimidinyl urea (pesticide) cores, which are bulkier and more polar.

Q & A

Basic: What are the optimal synthetic routes for N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide, and how can reaction yields be maximized?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. Key steps include:

  • Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry dichloromethane (DCM) at 25–30°C. This method achieves yields up to 85–98% for analogous indole-2-carboxamides .
  • Purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v:v), followed by sequential washing with sodium bicarbonate, water, and brine. Drying over anhydrous Na₂SO₄ and vacuum concentration are critical for purity .
  • Yield optimization : Pre-cool reactants to 0–5°C during reagent addition to suppress side reactions. Use stoichiometric excess (1.2–1.5 equivalents) of cyclopropylcarbonyl chloride to drive the reaction to completion .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Record spectra in DMSO-d₆ at 400 MHz to resolve methoxy (δ 3.8–4.0 ppm) and indole NH (δ ~10.5 ppm) signals. Assign peaks using COSY and HSQC for structural validation .
  • Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (expected m/z ~415.4 for [M+H]⁺).
  • X-ray crystallography : Grow single crystals via slow evaporation from DCM/hexane. Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., indole-carboxamide interactions) .

Advanced: How can computational reaction path search methods (e.g., ICReDD’s framework) be applied to optimize the synthesis of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps like amide bond formation. This predicts optimal reaction conditions (e.g., solvent polarity, temperature) .
  • Machine learning (ML) : Train models on existing indole-carboxamide synthesis data (e.g., yields, reagents) to predict optimal reagent ratios or solvent systems. For example, ML can prioritize TBTU over EDCl/HOBt for sterically hindered substrates .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine path-search algorithms, reducing trial-and-error experimentation .

Advanced: How should researchers address discrepancies in reported yields or purity levels across different synthetic protocols?

Methodological Answer:

  • Controlled variable analysis : Replicate protocols while isolating variables (e.g., solvent purity, stirring rate). For instance, lower yields (e.g., 30% in some indole derivatives) may stem from incomplete TBTU activation at suboptimal temperatures .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products). Adjust quenching protocols (e.g., rapid acidification) to minimize degradation .
  • Reproducibility checks : Cross-validate with independent labs using standardized reagents and equipment (e.g., anhydrous DCM from sealed ampoules) .

Advanced: What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Positional isomerism : Synthesize analogs with methoxy groups at positions 5 and 6 (vs. 4 and 7) to assess electronic effects on biological activity .
  • Side-chain modifications : Replace the cyclopropylcarbonyl group with adamantane or benzoyl moieties to evaluate steric and hydrophobic contributions. Use method A/B ( ) for coupling .
  • Bioisosteric replacement : Substitute the indole core with azaindole or pyrrolopyridine to modulate solubility and target binding .

Advanced: How can reaction fundamentals and reactor design principles (CRDC RDF2050112) improve scalability of synthesis?

Methodological Answer:

  • Continuous-flow reactors : Implement microfluidic systems to maintain precise temperature control (0–5°C during TBTU addition), reducing batch variability .
  • Membrane separation : Use nanofiltration membranes to isolate the product from unreacted reagents, minimizing manual purification steps .
  • Kinetic modeling : Develop rate equations for amide bond formation to optimize residence times and reagent stoichiometry in large-scale setups .

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